2-Bromo-N-methyl-3-trifluoromethyl-benzenesulfonamide, 95%
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Overview
Description
“2-Bromo-N-methyl-3-trifluoromethyl-benzenesulfonamide, 95%” is a chemical compound with various physical and chemical properties. It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-methyl-3-trifluoromethyl-benzenesulfonamide” is represented by the formula C8H7BrF3NO2S. The InChI code for this compound is 1S/C8H6BrF3/c1-5-3-2-4-6 (7 (5)9)8 (10,11)12/h2-4H,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-N-methyl-3-trifluoromethyl-benzenesulfonamide” are not available, related compounds have been used in various chemical reactions. For instance, “2-Bromo-1-methyl-3-(trifluoromethyl)benzene” has been used in the synthesis of other chemical compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-methyl-3-trifluoromethyl-benzenesulfonamide” include a molecular weight of 318.11 g/mol. The compound is expected to be a solid at room temperature .
Properties
IUPAC Name |
2-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)6-4-2-3-5(7(6)9)8(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYTPJQEJCQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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